

# Investigational studies of HIV-IN-11

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## Compound of Interest

Compound Name: HIV-IN-11

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An In-Depth Technical Guide to the Investigational Agent MK-8527, the Focus of the EXPrESSIVE-11 Trial

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational HIV-1 drug MK-8527, a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI). The information presented is based on available preclinical and clinical data, with a focus on the pivotal Phase 3 clinical trial, EXPrESSIVE-11 (MK-8527-011), which is likely the basis for the query "**HIV-IN-11**".

## Introduction to MK-8527

MK-8527 is a next-generation deoxyadenosine analog under development by Merck for once-monthly oral pre-exposure prophylaxis (PrEP) of HIV-1 infection.<sup>[1][2][3]</sup> As an NRTTI, it represents a new class of antiretroviral drugs with a distinct mechanism of action compared to traditional nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs).<sup>[2][4]</sup> Its favorable pharmacokinetic profile, characterized by a long intracellular half-life of its active metabolite, supports the potential for extended-duration dosing, which could significantly improve adherence and convenience for individuals at risk of HIV-1 acquisition.<sup>[2][5]</sup>

## Mechanism of Action

MK-8527 exerts its antiviral activity through a multi-faceted inhibition of the HIV-1 reverse transcriptase (RT) enzyme.<sup>[1][2][5]</sup> The process begins with the intracellular phosphorylation of

MK-8527 to its pharmacologically active triphosphate form, MK-8527-TP.[\[5\]](#)[\[6\]](#)[\[7\]](#) MK-8527-TP then interferes with the reverse transcription process via several mechanisms:

- **Inhibition of Translocation:** The primary mechanism involves the inhibition of the RT's translocation along the viral RNA template. This action effectively stalls the DNA synthesis process.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Immediate and Delayed Chain Termination:** MK-8527-TP can act as both an immediate and a delayed chain terminator. This dual action further ensures the cessation of viral DNA elongation.[\[5\]](#)[\[6\]](#)[\[7\]](#)

This multi-pronged approach to inhibiting reverse transcription contributes to the potent anti-HIV-1 activity of MK-8527.

## Quantitative Data

The following tables summarize the available quantitative data for MK-8527 from preclinical and early-phase clinical studies.

**Table 1: In Vitro Anti-HIV-1 Activity**

Parameter	Cell Type	Value	Reference
IC <sub>50</sub>	Human PBMCs	0.21 nM	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Intracellular MK-8527-TP at IC <sub>50</sub>	Human PBMCs	0.0092 pmol/10 <sup>6</sup> cells	<a href="#">[5]</a> <a href="#">[7]</a>

**Table 2: Preclinical Pharmacokinetics of MK-8527**

Species	Route	Bioavailability	Key Findings	Reference
Rat	Oral	57%	Low-to-moderate clearance and volume of distribution.	<a href="#">[5]</a> <a href="#">[6]</a>
Rhesus Monkey	Oral	100%	Low-to-moderate clearance and volume of distribution.	<a href="#">[5]</a> <a href="#">[6]</a>

**Table 3: Preclinical Pharmacokinetics of MK-8527-TP**

Species	Route of MK-8527 Admin	Dose of MK-8527	Intracellular Half-life in PBMCs	Reference
Rhesus Monkey	Oral	50 mg/kg	~48 hours	<a href="#">[5]</a> <a href="#">[7]</a>

**Table 4: Phase 1 Pharmacokinetics of MK-8527 in Adults Without HIV (Multiple Once-Weekly Doses)**

Parameter	Value	Reference
Plasma MK-8527 T <sub>max</sub>	0.5 - 1 hour	[8][9]
Plasma MK-8527 t <sub>1/2</sub>	24 - 81 hours	[8][9]
Intracellular MK-8527-TP T <sub>max</sub> (Day 15)	10 - 24 hours	[8][9]
Intracellular MK-8527-TP Apparent t <sub>1/2</sub>	216 - 291 hours	[8][9]
Intracellular MK-8527-TP Accumulation Ratio (Day 15/Day 1 for C <sub>max</sub> and AUC <sub>0-168</sub> )	1.1 - 1.6	[8][9]
Intracellular MK-8527-TP Accumulation Ratio (Day 15/Day 1 for C <sub>168</sub> )	1.2 - 2.4	[8][9]

## Experimental Protocols

Detailed methodologies for key studies involving MK-8527 are outlined below.

### In Vitro Antiviral Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of MK-8527 against HIV-1 in human peripheral blood mononuclear cells (PBMCs).

Methodology:

- Isolate PBMCs from healthy human donors.
- Stimulate the PBMCs with phytohemagglutinin (PHA) for 72 hours.
- Culture the stimulated PBMCs and plate them.
- Expose the cells to a range of concentrations of MK-8527.

- Infect the cells with a laboratory-adapted strain of HIV-1.
- After a defined incubation period, quantify the extent of viral replication. This is often done using methods such as measuring p24 antigen levels in the culture supernatant or using a reporter virus (e.g., GFP-expressing).
- Calculate the IC<sub>50</sub> value by performing a nonlinear 4-parameter curve fit of the dose-response data.[\[6\]](#)

## Phase 1 Clinical Trial (Safety and Pharmacokinetics)

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of MK-8527 in adults without HIV.

Study Design:

- Randomized, placebo-controlled, double-blind, ascending dose studies.
- Participants are assigned to panels and receive either a single oral dose of MK-8527 (ranging from 0.5 mg to 200 mg) or a placebo.[\[8\]](#)[\[9\]](#)
- Another cohort receives multiple once-weekly oral doses of MK-8527 (ranging from 5 mg to 40 mg) or a placebo.[\[8\]](#)[\[9\]](#)
- The effect of a high-fat meal on the pharmacokinetics of a 25 mg dose is also assessed.[\[8\]](#)[\[9\]](#)

Assessments:

- Safety and Tolerability: Monitored through the recording of adverse events (AEs), vital signs, physical examinations, laboratory safety tests (including complete blood count with differential), and 12-lead electrocardiograms (ECGs).[\[8\]](#)
- Pharmacokinetics:
  - Serial blood samples are collected at predefined time points post-dose.[\[8\]](#)[\[10\]](#)
  - Plasma is analyzed for concentrations of MK-8527.[\[8\]](#)[\[10\]](#)

- PBMCs are isolated to determine the intracellular concentrations of the active metabolite, MK-8527-TP.[8][10]
- Pharmacokinetic parameters such as  $C_{max}$ ,  $T_{max}$ , AUC, and half-life ( $t_{1/2}$ ) are calculated.[8][9][10]

## Phase 3 Clinical Trial: EXPrESSIVE-11 (MK-8527-011)

Objective: To evaluate the efficacy and safety of once-monthly oral MK-8527 for HIV-1 pre-exposure prophylaxis.[1][11][12][13]

Study Design:

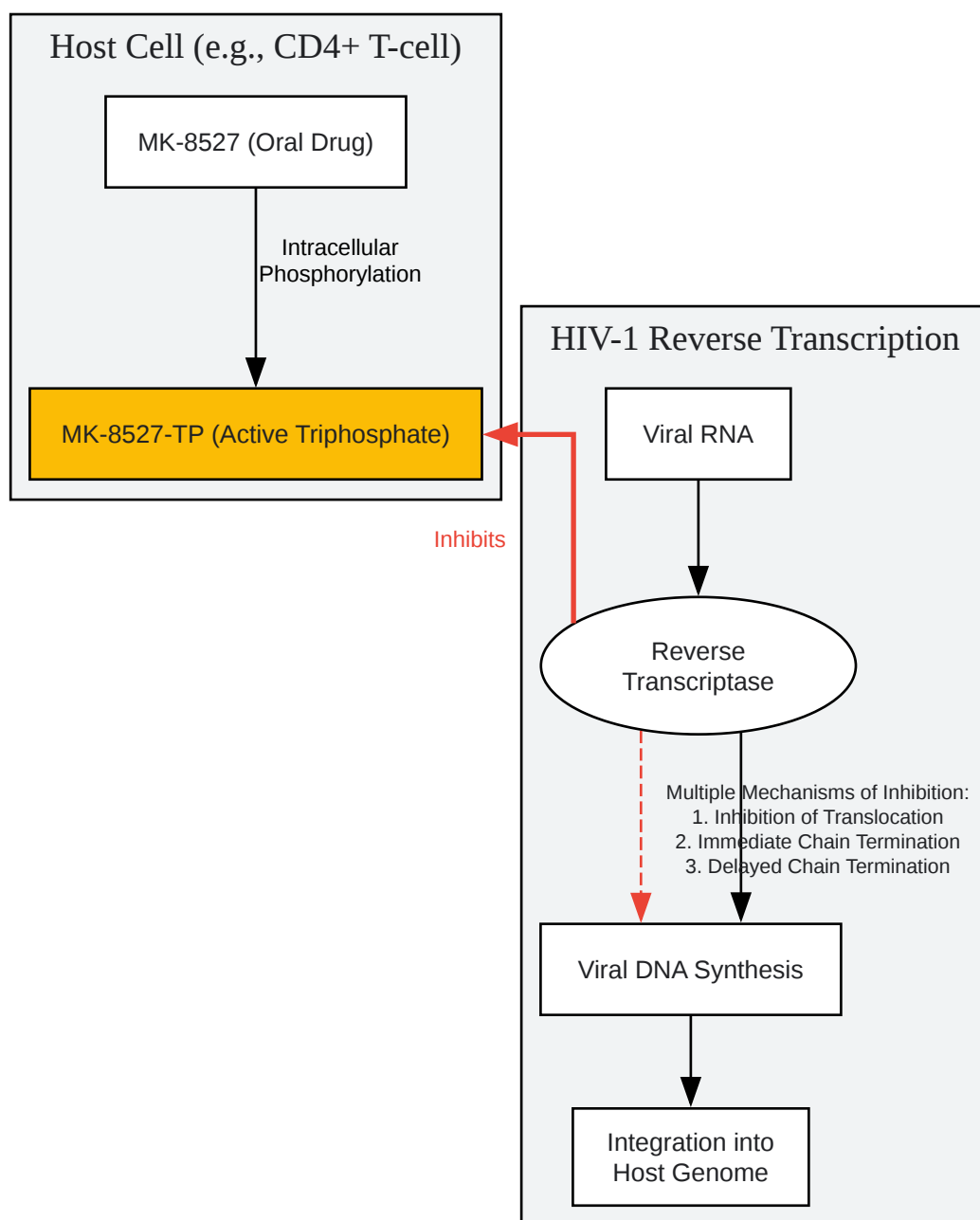
- A Phase 3, randomized, active-controlled, double-blind clinical trial.[1][11][14]
- Approximately 4,390 participants are planned to be enrolled.[1][3][11]
- Participants are randomized to one of two treatment arms:
  - Investigational Arm: Once-monthly oral MK-8527 (11 mg) and a daily placebo.[1][12]
  - Active Comparator Arm: Daily oral emtricitabine/tenofovir disoproxil fumarate (FTC/TDF) and a once-monthly placebo.[1][11][12]
- The study duration is up to approximately two years, followed by a 28-day open-label period with daily FTC/TDF.[12]

Primary Endpoints:

- To evaluate the efficacy of MK-8527 compared to daily FTC/TDF as assessed by the incidence rate of adjudicated HIV-1 infections.[1][11]
- To assess the safety and tolerability of MK-8527.[1][11][13]

## Visualizations

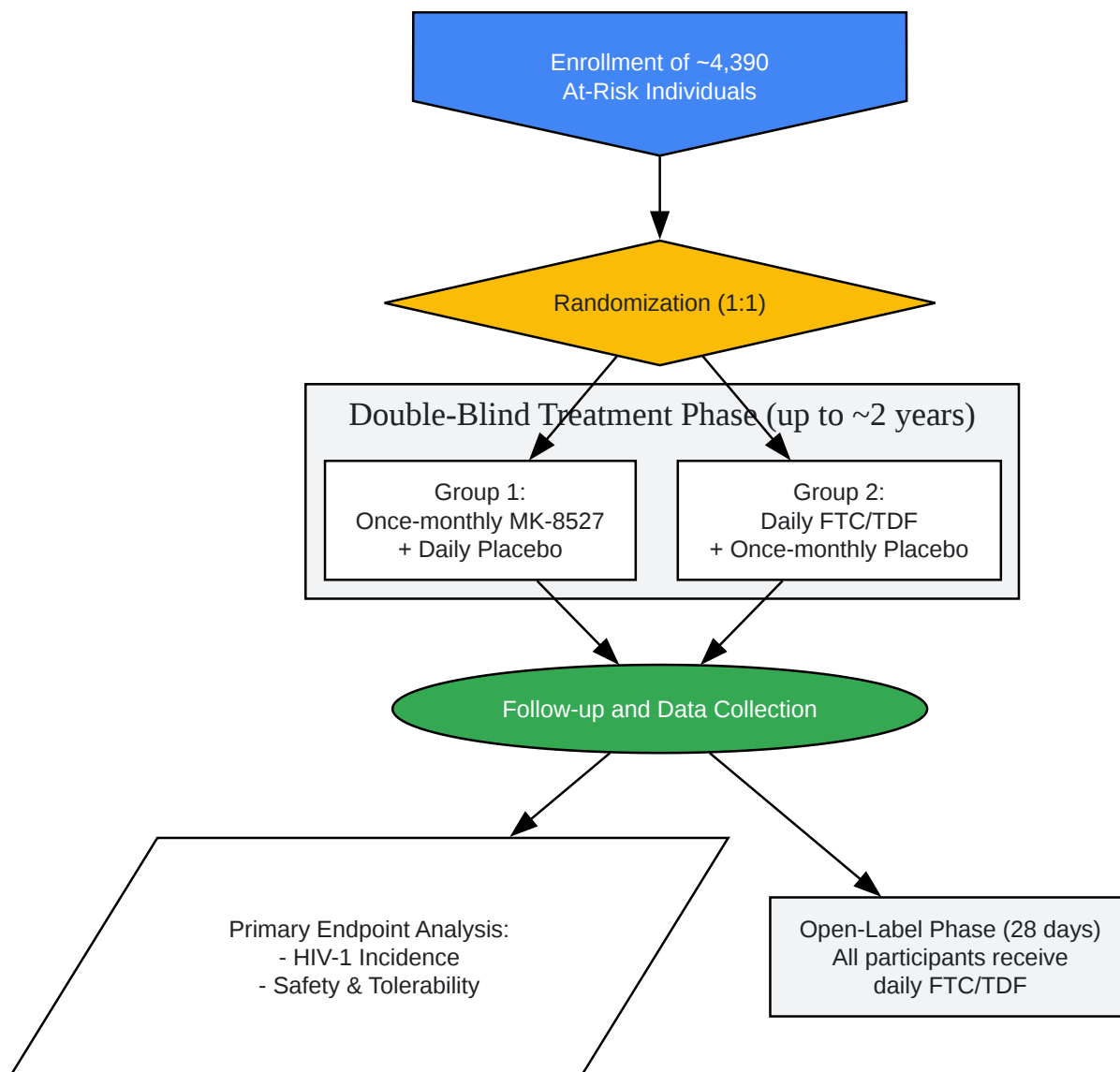
### Mechanism of Action of MK-8527



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Caption: Mechanism of action of MK-8527 in inhibiting HIV-1 reverse transcription.

## EXPrESSIVE-11 (MK-8527-011) Trial Workflow



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Caption: Workflow of the EXPRESSIVE-11 (MK-8527-011) Phase 3 clinical trial.

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Address: 3281 E Guasti Rd

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